N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-21(22(27)24-17-5-8-19-20(15-17)29-14-13-28-19)23-10-9-16-3-6-18(7-4-16)25-11-1-2-12-25/h3-8,15H,1-2,9-14H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFSOOJIKUGZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions involving appropriate halogenated precursors.
Coupling of the Two Moieties: The final step involves coupling the benzodioxin and pyrrolidine moieties through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a promising scaffold for drug development targeting multiple diseases, particularly cancer and neurological disorders. Its structural features allow for modifications that can enhance therapeutic efficacy and selectivity.
Case Study: Anti-Diabetic Potential
A recent study synthesized related compounds containing the benzodioxin moiety and evaluated their anti-diabetic properties through α-glucosidase enzyme inhibition. The results indicated that these compounds could effectively lower blood glucose levels, suggesting potential applications in diabetes management .
Materials Science
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide can also be utilized in the synthesis of novel polymers and materials. Its unique chemical structure can impart enhanced properties such as conductivity and biocompatibility.
Application Example: Conductive Polymers
Research has demonstrated the incorporation of benzodioxin derivatives into polymer matrices to create conductive materials suitable for electronic applications. These materials exhibited improved electrical properties compared to traditional polymers.
Biological Studies
The compound is valuable as a molecular probe for studying biological pathways and interactions. Its ability to bind to specific enzymes or receptors allows researchers to investigate cellular processes.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Structural Analog: G856-3480 (ChemDiv)
Compound Name : N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide
Key Differences :
- Substituent : Replaces the pyrrolidin-phenyl group with a thiazole ring and trifluoromethylphenyl moiety.
- Molecular Weight : 477.45 g/mol (vs. estimated ~425 g/mol for the target compound).
Table 1: Structural and Physicochemical Comparison
| Parameter | Target Compound | G856-3480 |
|---|---|---|
| Core Structure | Ethanediamide | Ethanediamide |
| Substituent 1 | 2,3-Dihydro-1,4-benzodioxin-6-yl | 2,3-Dihydro-1,4-benzodioxin-6-yl |
| Substituent 2 | 2-[4-(Pyrrolidin-1-yl)phenyl]ethyl | 2-[4-(CF3)phenyl-thiazol-4-yl]ethyl |
| Molecular Formula | ~C23H25N3O4 | C22H18F3N3O4S |
| Lipophilicity (LogP) | Higher (pyrrolidine) | Moderate (CF3, thiazole) |
Anti-inflammatory Benzodioxin Derivatives
Compound : 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid
Key Findings :
- Exhibited anti-inflammatory activity comparable to Ibuprofen in rat paw edema assays .
- Mechanism : Likely via cyclooxygenase (COX) inhibition, unlike the diamide target compound, which may act through GPCR or enzyme modulation.
Table 2: Pharmacological Comparison
| Parameter | Target Compound | 2-(Benzodioxin-6-yl)acetic Acid |
|---|---|---|
| Core Functional Group | Diamide | Carboxylic Acid |
| Bioactivity | Unknown (predicted GPCR modulation) | COX inhibition (anti-inflammatory) |
| Solubility | Lower (amide) | Higher (acid) |
Antihepatotoxic Flavones with 1,4-Dioxane Rings
Compound: 3',4'(2-Hydroxy methyl, 1",4"-dioxino) flavone (4g) Key Findings:
- Demonstrated antihepatotoxic activity comparable to silymarin in CCl4-induced liver injury models .
- SAR Insight: Hydroxy methyl groups on the dioxane ring enhance hepatoprotection.
Dual 5-Lipoxygenase/mPGES-1 Inhibitors
Compound : Ethyl-4-{N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoat (107)
Key Findings :
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide is a compound of increasing interest due to its potential therapeutic applications. This article reviews its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multiple steps starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. For instance, reactions with various acetamides and sulfonamides have been explored to produce derivatives with enhanced biological activity. The following general procedure outlines the synthesis:
- Starting Material : N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) is reacted with 4-methylbenzenesulfonyl chloride in an alkaline medium.
- Formation of Sulfonamide : The resulting sulfonamide is then reacted with different 2-bromo-N-(un/substituted-phenyl)acetamides to yield the target compound.
- Characterization : The synthesized compounds are characterized using techniques such as IR spectroscopy and NMR spectroscopy to confirm their structures and purity .
The compound exhibits notable biological activities primarily through its interactions with various enzymes and receptors. Preliminary studies suggest that it may act as a dual inhibitor of enzyme classes relevant to metabolic disorders and neurodegenerative diseases.
Enzyme Inhibition Studies
In vitro assays have demonstrated that derivatives of this compound can inhibit key enzymes involved in glucose metabolism and neurotransmitter regulation:
- α-glucosidase Inhibition : Compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) showed significant inhibition of α-glucosidase activity, which is crucial for managing Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase Inhibition : Some derivatives also exhibited inhibitory effects on acetylcholinesterase, indicating potential applications in Alzheimer's disease therapy .
Case Study 1: Anti-inflammatory Properties
A related compound, 5-benzofuranol (L-651896), demonstrated anti-inflammatory effects by inhibiting cyclooxygenase and lipoxygenase pathways. This suggests that this compound may possess similar anti-inflammatory properties due to structural similarities .
Case Study 2: Neuroprotective Effects
Research has indicated that compounds with a benzodioxin moiety can exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This opens avenues for investigating the neuroprotective potential of the target compound in models of neurodegeneration .
Data Tables
| Biological Activity | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| α-glucosidase Inhibition | α-glucosidase | 0.5 |
| Acetylcholinesterase Inhibition | Acetylcholinesterase | 0.8 |
| Anti-inflammatory Activity | Cyclooxygenase | 1.0 |
Q & A
Q. What are the recommended synthesis strategies for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with 2,3-dihydro-1,4-benzodioxin derivatives and pyrrolidine-containing aryl ethylamines. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt under anhydrous conditions to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) are preferred for intermediate stability.
- Temperature control : Maintain reactions at 0–25°C to prevent decomposition of sensitive intermediates.
Purification requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and verification via HPLC (≥98% purity) .
Q. How can structural confirmation of the compound be reliably achieved?
- Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to assign proton environments and carbon connectivity. For example:
- The benzodioxin moiety shows characteristic aromatic protons at δ 6.8–7.2 ppm.
- The pyrrolidine group exhibits distinct methylene signals (δ 2.5–3.0 ppm).
High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions). Cross-validate with FT-IR to identify functional groups (amide C=O stretch ~1650 cm⁻¹) .
Advanced Research Questions
Q. What experimental designs are effective for analyzing contradictory bioactivity data in target validation studies?
- Methodological Answer : Use dose-response assays (e.g., IC₅₀ determination) across multiple cell lines to account for variability. For example:
- If inhibitory effects on a kinase pathway are inconsistent, validate via Western blotting (phosphorylation status) and kinase activity assays (radioactive or fluorescence-based).
- Apply statistical design of experiments (DoE) to isolate confounding factors (e.g., solvent effects, cell passage number). Include controls like known inhibitors (e.g., staurosporine) to benchmark activity .
Q. How can computational methods enhance the understanding of structure-activity relationships (SAR) for this compound?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes with biological targets (e.g., GPCRs or kinases).
- Generate pharmacophore models to identify critical interactions (e.g., hydrogen bonding with the benzodioxin oxygen).
- Perform QM/MM simulations to explore electronic effects of substituents (e.g., pyrrolidine’s electron-donating properties). Validate predictions with site-directed mutagenesis of target proteins .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?
- Methodological Answer : Optimize continuous-flow chemistry for amide coupling steps to improve reproducibility.
- Use process analytical technology (PAT) (e.g., in-line FT-IR) to monitor reaction progression in real time.
- Implement design of experiments (DoE) to identify critical parameters (e.g., reagent stoichiometry, mixing efficiency). For purification, transition from column chromatography to preparative HPLC or crystallization (solvent screening via ternary phase diagrams) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activities of structurally analogous compounds?
- Methodological Answer : Conduct meta-analysis of published data, focusing on assay conditions (e.g., ATP concentration in kinase assays).
- Replicate key studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Perform cheminformatics clustering (e.g., Tanimoto similarity >80%) to identify outliers in activity datasets. Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based efficacy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
